2-Chloro-4-methylpyridine-3-boronic acid
Overview
Description
2-Chloro-4-methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C6H7BClNO2. It is a derivative of pyridine, substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-methylpyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds .
Pharmacokinetics
They are usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling . This reaction is known for its mild and functional group tolerant conditions . The stability of boronic esters can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylpyridine-3-boronic acid typically involves the borylation of 2-Chloro-4-methylpyridine. One common method is the reaction of 2-Chloro-4-methylpyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylpyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Chloro-4-methylpyridine-3-boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of biologically active compounds, including potential drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic materials.
Comparison with Similar Compounds
2-Chloro-4-methylpyridine-3-boronic acid can be compared with other boronic acids and esters, such as:
2-Chloro-4-methoxypyridine-3-boronic acid: Similar structure but with a methoxy group instead of a methyl group.
2-Chloropyridine-3-boronic acid: Lacks the methyl group at the 4-position.
4-Methylpyridine-3-boronic acid: Lacks the chlorine atom at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the final coupled products .
Properties
IUPAC Name |
(2-chloro-4-methylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGWAHJXFWBCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376754 | |
Record name | 2-Chloro-4-methylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-29-2 | |
Record name | 2-Chloro-4-methylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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